molecular formula C20H16N4O3S2 B3628984 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Cat. No.: B3628984
M. Wt: 424.5 g/mol
InChI Key: SNIGHTZGEGMIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is a hybrid heterocyclic molecule featuring a quinazolinone core linked via a sulfanyl bridge to an acetamide group substituted with a benzothiazinone moiety. Its structure combines two pharmacologically significant scaffolds:

  • Quinazolinone: Known for antimicrobial, anticancer, and anti-inflammatory properties.
  • Benzothiazinone: Associated with central nervous system (CNS) modulation and enzyme inhibition.

The ethyl group at the 3-position of the quinazolinone and the 4-oxo-4H-1,3-benzothiazin-2-yl acetamide substituent distinguish it from related derivatives.

Properties

IUPAC Name

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-oxo-1,3-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-2-24-18(27)12-7-3-5-9-14(12)21-20(24)28-11-16(25)22-19-23-17(26)13-8-4-6-10-15(13)29-19/h3-10H,2,11H2,1H3,(H,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIGHTZGEGMIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)

Biological Activity

The compound 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide is part of a class of quinazolinone derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structural properties, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O3SC_{16}H_{16}N_2O_3S, characterized by the presence of a quinazolinone ring and a benzothiazine moiety. The structural components contribute to its potential biological activities, particularly in anti-inflammatory and anticancer domains.

Synthesis

The synthesis of quinazolinone derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of related compounds has been documented where anthranilic acid reacts with isothiocyanates to form thioether derivatives, which can subsequently undergo various transformations to yield target molecules .

Anti-inflammatory Activity

Quinazolinone derivatives have been extensively studied for their COX-2 inhibitory activity. A related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM , indicating that structural modifications can lead to significant biological effects . The presence of sulfanyl groups in compounds similar to this compound may enhance anti-inflammatory properties through selective inhibition of COX enzymes.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies involving related compounds have reported cytotoxic activity against human breast cancer cells (MCF7) and lung cancer cells (A549), suggesting potential therapeutic applications in oncology . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Study on COX Inhibition : A series of quinazolinone derivatives were synthesized and evaluated for their COX inhibitory activities. The study highlighted the importance of substituents on the phenyl ring for enhancing inhibitory potency against COX enzymes .
  • Cytotoxicity Evaluation : Another study focused on evaluating the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity, making these compounds promising candidates for further development in cancer therapy .

Data Summary

Compound NameMolecular FormulaCOX Inhibition (%)Cancer Cell Line TestedCytotoxicity
Quinazolinone Derivative 1C16H16N2O3S47.1% at 20 μMMCF7 (Breast Cancer)High
Quinazolinone Derivative 2C18H16N2O3S27.72% at 22 μMA549 (Lung Cancer)Moderate

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 264.30 g/mol
  • CAS Number : Not specified in the search results.

Structural Characteristics

The compound features a quinazoline moiety linked to a benzothiazine structure, which contributes to its diverse biological activities. The presence of sulfur and nitrogen atoms enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of quinazoline compounds exhibit significant anticancer activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are critical for cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as a therapeutic agent in oncology .

Research has shown that the compound exhibits promising biological activities:

  • Antimicrobial Activity : It has been tested against several bacterial strains, showing effective inhibition at low concentrations.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial efficacy suggests potential applications in developing new antibiotics .

Materials Science

The compound's unique chemical structure allows it to be used as a precursor in synthesizing novel materials with specific properties. For instance, it can be utilized in creating polymer blends that exhibit enhanced thermal and mechanical properties.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step processes that may include:

  • Reaction of Ethyl Acetate with Quinazoline Derivatives : This step forms the foundational structure.
  • Thioether Formation : Introducing sulfur into the molecular framework enhances its reactivity.
  • Final Acetylation : This step modifies the terminal amine group for improved solubility and bioactivity.

In industrial settings, optimizing these synthetic pathways can lead to higher yields and reduced costs, making the compound viable for large-scale production .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by key functional groups:

  • Sulfanyl (-S-) group : Nucleophilic, prone to alkylation, oxidation, or substitution.

  • Amide (-CONH-) : Hydrolyzable under acidic/basic conditions.

  • Quinazolinone and benzothiazinone rings : Susceptible to electrophilic substitution or ring modifications.

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group participates in nucleophilic displacement reactions. For example:

  • Alkylation : Reaction with alkyl halides to form thioethers .
    Example:

    Compound+R-XCompound-S-R+HX\text{Compound} + \text{R-X} \rightarrow \text{Compound-S-R} + \text{HX}
  • Oxidation : Conversion to sulfoxide or sulfone using oxidizing agents like H2_2O2_2 or mCPBA.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    CONH-H+/H2OCOOH+NH3\text{CONH-} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{COOH} + \text{NH}_3
  • Basic Hydrolysis :

    CONH-OHCOO+NH3\text{CONH-} \xrightarrow{\text{OH}^-} \text{COO}^- + \text{NH}_3

Reaction progress is monitored via TLC or HPLC.

Ring-Modification Reactions

The quinazolinone and benzothiazinone rings enable electrophilic substitutions:

  • Nitration : Introduction of nitro groups at activated aromatic positions .

  • Sulfonation : Formation of sulfonic acid derivatives under fuming H2_2SO4_4 .

Key Reaction Data

Reaction Type Reagents/Conditions Product Yield Reference
Sulfanyl alkylationEthyl chloroacetate, NaOH, EtOH, refluxEthyl thioether derivative80%
Amide hydrolysis (basic)2M NaOH, 80°C, 4hCarboxylic acid + NH3_365–75%
Quinazolinone nitrationHNO3_3, H2_2SO4_4, 0–5°C6-Nitroquinazolinone analog50%

Mechanistic Insights from Analogous Compounds

  • Sulfanyl Reactivity : In related compounds (e.g., ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate), the sulfanyl group reacts with electrophiles in alkaline conditions, forming stable thioethers .

  • Ring Stability : The 4-oxo group in quinazolinone directs electrophilic attacks to the C-6 or C-8 positions .

Analytical Methods

  • Purity Monitoring : HPLC (C18 column, MeOH:H2_2O = 70:30).

  • Structural Confirmation : 1^1H/13^13C NMR, IR (C=O stretch at 1659 cm1^{-1}) .

Challenges and Limitations

  • Selectivity : Competing reactions at the sulfanyl group and aromatic rings require precise control of conditions .

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions.

Future Research Directions

  • Catalytic Asymmetric Synthesis : Developing enantioselective routes to access chiral derivatives.

  • Green Chemistry Approaches : Solvent-free or microwave-assisted reactions to improve efficiency.

Comparison with Similar Compounds

Key Structural and Functional Differences:

The benzothiazinone acetamide moiety differentiates it from analogs with simpler aryl or alkyl acetamide substituents, possibly influencing receptor binding specificity .

Synthetic Routes: The target compound’s synthesis likely follows a pathway similar to , where anthranilic acid derivatives are functionalized with thioacetate intermediates. However, the incorporation of the benzothiazinone group requires additional steps, such as cyclization or oxidation reactions .

Biological Activity: Analogs like exhibit anticonvulsant activity due to the dichlorophenyl group, while sulfamoylphenyl derivatives (e.g., ) may target carbonic anhydrases .

Research Findings and Limitations

Crystallographic Analysis:

  • Many analogs (e.g., ) have been structurally characterized using SHELX software . The target compound’s crystal structure remains unreported, but its analogs typically adopt planar quinazolinone cores with sulfanyl bridges in anti-conformations .

Pharmacological Data Gaps:

  • While compounds like show anticonvulsant ED₅₀ values < 30 mg/kg in rodent models, the target compound’s bioactivity profile is unexplored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step functionalization of the quinazolinone and benzothiazine cores. A common approach includes:

  • Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2 : Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) in anhydrous solvents like DMF at 60–80°C .
  • Step 3 : Coupling with the benzothiazine acetamide moiety via nucleophilic substitution in dry acetone with K₂CO₃ as a base, stirred at room temperature for 12–24 hours .
  • Optimization : Control oxygen-sensitive steps under inert atmospheres (N₂/Ar) and monitor pH to minimize side reactions. Yields >80% are achievable with stoichiometric reagent ratios and slow addition of intermediates .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the quinazolinone (δ 7.8–8.2 ppm aromatic protons) and benzothiazine (δ 4.5–5.5 ppm for acetamide NH) moieties. Use DEPT-135 to identify CH₂/CH₃ groups .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfanyl (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₇N₄O₃S₂: 449.07) .
  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s target binding and selectivity?

  • Methodological Answer :

  • Computational Modeling : Perform docking studies (AutoDock Vina) to map interactions with biological targets (e.g., kinase domains). The quinazolinone’s planar structure enables π-π stacking with aromatic residues (e.g., Tyr in ATP-binding pockets), while the sulfanyl group forms hydrogen bonds with Asp/Glu .
  • Mutagenesis Assays : Compare binding affinity in wild-type vs. mutant proteins (e.g., replacing Tyr with Ala) to isolate interaction mechanisms .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) under varying pH and ionic strengths to assess selectivity .

Q. How can conflicting data on the compound’s bioavailability be resolved?

  • Methodological Answer :

  • In Silico Prediction : Use SwissADME to evaluate logP (~2.5) and permeability (Caco-2/MDCK models). The acetamide group enhances solubility, but the hydrophobic quinazolinone may limit absorption .
  • In Vivo Pharmacokinetics : Administer orally (10 mg/kg) to rodent models and measure plasma concentration via LC-MS/MS. Compare AUC and Cmax under fed/fasted states to identify food-effect discrepancies .
  • Crystallography : Solve co-crystal structures with serum proteins (e.g., albumin) to assess binding and sequestration effects .

Q. What strategies mitigate oxidative degradation of the sulfanyl group during long-term stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use antioxidants (e.g., BHT at 0.01% w/v) in formulation buffers (pH 6.8 phosphate) to reduce free radical-mediated degradation .
  • LC-MS Degradant Profiling : Identify oxidation products (e.g., sulfoxide/sulfone derivatives) and optimize packaging (argon-purged vials with desiccants) .
  • Chelating Agents : Add EDTA (0.05% w/v) to sequester metal ions that catalyze oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across cell-based assays?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines (e.g., HepG2), passage numbers (<20), and media (10% FBS). Control oxygen levels (5% CO₂) to prevent hypoxia-induced variability .
  • Dose-Response Validation : Run parallel assays with reference compounds (e.g., staurosporine) to normalize potency data .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (western blot for target phosphorylation) to confirm on-target vs. off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.